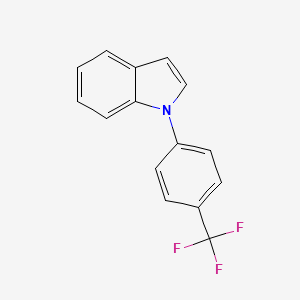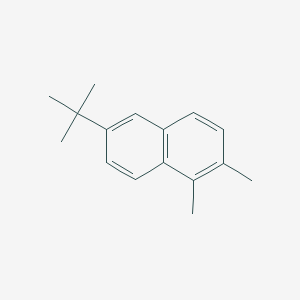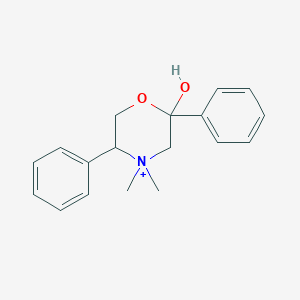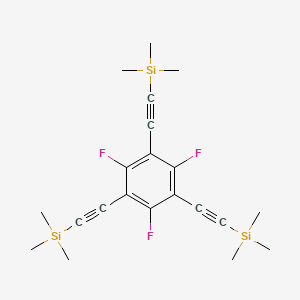
N'-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide is a chemical compound that belongs to the class of substituted ureas. This compound is characterized by the presence of a benzyl group, a dimethylcarbamoyl group, and a methylmethanimidamide group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide typically involves the reaction of benzylamine with dimethylcarbamoyl chloride and methyl isocyanide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of N’-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N’-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Benzylamine, dimethylamine.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
N’-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide is used in various scientific research applications including:
Chemistry: As a reagent in organic synthesis for the preparation of other complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent in the treatment of certain diseases.
Industry: Used in the production of specialty chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of N’-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity. This inhibition can lead to various biological effects depending on the target. The pathways involved include signal transduction pathways and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-Benzyl-N-methylethanolamine
- N-Benzyl-N-methylurea
- N-Benzyl-N-methylcarbamate
Uniqueness
N’-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide is unique due to its specific combination of functional groups which confer distinct chemical and biological properties. Compared to similar compounds, it has a higher affinity for certain molecular targets and exhibits different reactivity patterns in chemical reactions .
Conclusion
N’-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide is a versatile compound with significant applications in scientific research. Its unique chemical structure allows it to participate in various reactions and interact with specific molecular targets, making it valuable in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
652154-44-4 |
|---|---|
Fórmula molecular |
C12H17N3O |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
1-(benzyliminomethyl)-1,3,3-trimethylurea |
InChI |
InChI=1S/C12H17N3O/c1-14(2)12(16)15(3)10-13-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |
Clave InChI |
XGJUNUSINHLZQP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)N(C)C=NCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



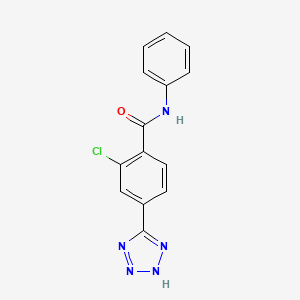
![2-Chloro-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one](/img/structure/B12518444.png)
![3-(1-Phenylethenyl)-1,2,5-trioxaspiro[5.5]undecan-9-one](/img/structure/B12518445.png)
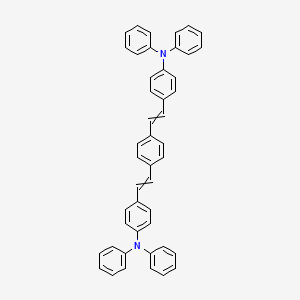
![N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12518449.png)
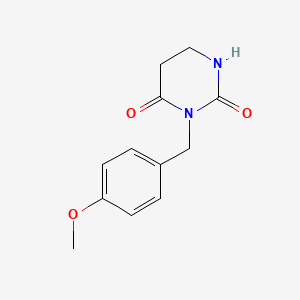

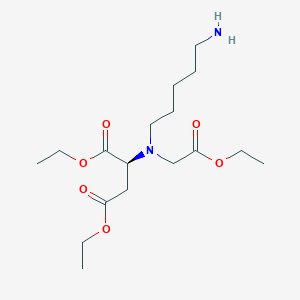
![11-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy]-3,5,8,10,12,14-hexamethyl-7-propyl-1-oxa-7-azacyclopentadecan-15-one](/img/structure/B12518485.png)
